10H-Pyrido(3,2-b)(1,4)benzothiazine
Overview
Description
10H-Pyrido(3,2-b)(1,4)benzothiazine, also known as this compound, is a useful research compound. Its molecular formula is C11H8N2S and its molecular weight is 200.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 277720. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Phenothiazines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
The primary target of 10H-Benzo[b]pyrido[2,3-e][1,4]thiazine is the receptor tyrosine kinase AXL . AXL plays a crucial role in cancer cell survival, metastasis, and drug resistance . It also exhibits inhibitory activity against the soybean 15-lipoxygenase enzyme .
Mode of Action
10H-Benzo[b]pyrido[2,3-e][1,4]thiazine interacts with its targets by blocking cellular AXL signaling . This interaction inhibits AXL-mediated cell proliferation and impairs growth arrest-specific protein 6 (Gas6)/AXL-stimulated cell migration and invasion .
Biochemical Pathways
The compound affects the AXL signaling pathway, which is involved in various cellular processes, including cell survival, proliferation, and migration . By inhibiting this pathway, 10H-Benzo[b]pyrido[2,3-e][1,4]thiazine can potentially disrupt these processes and exert antitumor effects .
Result of Action
The result of 10H-Benzo[b]pyrido[2,3-e][1,4]thiazine’s action is the inhibition of AXL-mediated cell proliferation and the impairment of Gas6/AXL-stimulated cell migration and invasion . This can potentially lead to the suppression of tumor growth and metastasis .
Action Environment
The action of 10H-Benzo[b]pyrido[2,3-e][1,4]thiazine can be influenced by various environmental factors. . Additionally, its stability and efficacy can be affected by storage conditions. It is recommended to be stored sealed in a dry room temperature environment .
Properties
IUPAC Name |
10H-pyrido[3,2-b][1,4]benzothiazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2S/c1-2-5-9-8(4-1)13-11-10(14-9)6-3-7-12-11/h1-7H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKDZROJJLPDLDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC3=C(S2)C=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80180733 | |
Record name | 10H-Pyrido(3,2-b)(1,4)benzothiazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80180733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
261-96-1 | |
Record name | 10H-Pyrido[3,2-b][1,4]benzothiazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=261-96-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 10H-Pyrido(3,2-b)(1,4)benzothiazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000261961 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 261-96-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=277720 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 10H-Pyrido(3,2-b)(1,4)benzothiazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80180733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 10H-pyrido[3,2-b](1,4)benzothiazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.431 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are some of the key reactions observed with 10H-Pyrido(3,2-b)(1,4)benzothiazine and n-butyllithium?
A: Research indicates that this compound reacts with n-butyllithium through two main pathways [, , ]. Firstly, it undergoes proton abstraction at the C-4 position. Secondly, n-butyllithium can add nucleophilically to the C-2 position, leading to the formation of a 2-n-butyl-4a-lithio-2,4a-dihydropyridyl[3,2-b][1,4]benzothiazine adduct. This adduct exhibits notable stability attributed to the ability of sulfur to stabilize the adjacent carbanion. These reactive intermediates can be further derivatized by reacting them with various electrophiles like deuterium oxide, diethyl chlorophosphate, acyl chlorides, and sulfonyl chlorides [, , ].
Q2: Have any ribofuranosides of this compound derivatives been synthesized, and what were their potential applications?
A: Yes, researchers have synthesized N-(2',3',5'-tri-O-benzoyl-β-D-ribofuranosyl)-8-chloro-7-methyl/7,9-dimethyl/8-chloro-9-methyl-3-nitro pyrido[3,2-b][1,4]benzothiazines []. These compounds were synthesized by reacting the corresponding 10H-pyrido[3,2-b][1,4]benzothiazines with β-D-ribofuranose-1-acetate-2,3,5-tribenzoate. These ribofuranosides, along with their parent 10H-pyrido[3,2-b][1,4]benzothiazines, were subsequently evaluated for their antibacterial and antifungal activities []. This highlights the potential of modifying the this compound scaffold for exploring various biological applications.
Q3: Are there any computational studies conducted on this compound derivatives?
A: While the provided abstracts do not delve into specific computational studies, one research paper [] mentions "theoretical anti-tumor studies" on 10H-pyrido[3,2-b][1,4]benzoxazine and 10H-pyrido[3,2-b][1,4]benzothiazine derivatives. This suggests the utilization of computational methods, possibly including molecular docking studies, to investigate the interactions of these compounds with potential cancer receptors. Access to the full research paper would provide more detailed insights into the specific computational methodologies employed and the findings of these studies.
Q4: What spectroscopic techniques are typically employed to characterize this compound derivatives?
A: Researchers commonly utilize a combination of spectroscopic techniques to characterize this compound derivatives [, , , ]. These include:
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